3-Ethoxy-8-azabicyclo[3.2.1]octane 3-Ethoxy-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1702129-22-3
VCID: VC2892279
InChI: InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
SMILES: CCOC1CC2CCC(C1)N2
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

3-Ethoxy-8-azabicyclo[3.2.1]octane

CAS No.: 1702129-22-3

Cat. No.: VC2892279

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-8-azabicyclo[3.2.1]octane - 1702129-22-3

Specification

CAS No. 1702129-22-3
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 3-ethoxy-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
Standard InChI Key NTPOQVVCLCXFAR-UHFFFAOYSA-N
SMILES CCOC1CC2CCC(C1)N2
Canonical SMILES CCOC1CC2CCC(C1)N2

Introduction

Structural Characteristics

Molecular Identity and Chemical Structure

3-Ethoxy-8-azabicyclo[3.2.1]octane represents a specific chemical entity characterized by the following structural parameters:

  • Molecular Formula: C9H17NO

  • SMILES Notation: CCOC1CC2CCC(C1)N2

  • InChI: InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3

  • InChIKey: NTPOQVVCLCXFAR-UHFFFAOYSA-N

The compound features a bicyclic framework comprising a total of eight carbon atoms arranged in a [3.2.1] bridged system. The distinguishing features include a nitrogen atom at the 8-position (forming the azabicyclo component) and an ethoxy group (C2H5O-) attached at the 3-position. This arrangement creates a molecule with specific geometric constraints and functional properties relevant to its chemical behavior.

Physical Properties and Analytical Data

The analytical profile of 3-ethoxy-8-azabicyclo[3.2.1]octane includes predicted collision cross-section (CCS) values, which are crucial parameters for analytical identification through ion mobility spectrometry and related techniques. These values provide insights into the three-dimensional structure and how the molecule behaves in various ionization states.

Table 1: Predicted Collision Cross Section Values for 3-ethoxy-8-azabicyclo[3.2.1]octane

Adductm/zPredicted CCS (Ų)
[M+H]+156.13829134.9
[M+Na]+178.12023144.2
[M+NH4]+173.16483144.2
[M+K]+194.09417139.7
[M-H]-154.12373135.1
[M+Na-2H]-176.10568136.7
[M]+155.13046135.9
[M]-155.13156135.9

These values demonstrate how the molecular dimensions of 3-ethoxy-8-azabicyclo[3.2.1]octane change under different ionization conditions, with protonated species ([M+H]+) showing a more compact configuration compared to metal adducts, particularly the sodium adduct ([M+Na]+) which exhibits the largest cross-sectional area.

Chemical Properties and Reactivity

Functional Group Characteristics

The chemical behavior of 3-ethoxy-8-azabicyclo[3.2.1]octane stems from its two primary functional groups: the tertiary amine and the ether moiety. The tertiary amine at the 8-position confers basic properties to the molecule, allowing it to participate in acid-base reactions and potentially serve as a hydrogen bond acceptor. Meanwhile, the ethoxy group at the 3-position introduces another hydrogen bond acceptor site while modifying the electronic distribution within the bicyclic framework.

The azabicyclo[3.2.1]octane core structure is significant in medicinal chemistry, appearing in various bioactive compounds including those with central nervous system activity. This structural motif is known to confer specific three-dimensional arrangements that can interact with biological receptors in unique ways, making derivatives of this scaffold interesting for pharmacological studies.

Related Compounds and Structural Relationships

Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane skeleton serves as a versatile template for numerous chemical modifications, resulting in compounds with diverse properties and applications. Related structures found in the scientific literature include:

3-Thia-8-azabicyclo[3.2.1]octane

This analog features a sulfur atom at the 3-position rather than a carbon with an ethoxy substituent. With a molecular formula of C6H11NS and a molecular weight of 129.23 g/mol, this compound represents a significant structural modification to the basic scaffold . The replacement of a carbon-carbon bond with a carbon-sulfur bond alters the electronic properties and potentially the biological activity of the molecule.

3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes

These compounds feature a cyano group at the 3-position instead of an ethoxy group, along with various substituents at the 8-position nitrogen. They have been identified as valuable intermediates in the synthesis of certain insecticides, highlighting the potential applications of this scaffold in agricultural chemistry .

Complex Derivatives

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